N-Cyclohexyl-3-ethylaniline is an organic compound with the molecular formula C₁₄H₂₁N and a molecular weight of 203.32 g/mol. It is classified as an aromatic amine, featuring a cyclohexyl group and an ethyl group attached to the nitrogen atom of the aniline structure. This compound is recognized for its potential applications in various fields, including organic synthesis and materials science, due to its unique structural properties.
The biological activity of N-Cyclohexyl-3-ethylaniline is primarily linked to its interactions with enzymes and receptors. Research indicates that it can bind to specific molecular targets, potentially altering their activity through mechanisms such as enzyme inhibition or receptor modulation. This interaction suggests its utility in biological studies, particularly in understanding enzyme dynamics and protein interactions.
N-Cyclohexyl-3-ethylaniline can be synthesized through several methods:
In industrial settings, large-scale synthesis typically employs optimized reduction and alkylation processes designed for high yield and purity, often utilizing catalysts to enhance efficiency.
N-Cyclohexyl-3-ethylaniline has several notable applications:
Studies on N-Cyclohexyl-3-ethylaniline's interactions have revealed its potential effects on biochemical pathways. The compound's ability to modulate enzyme activity suggests it could be significant in drug development or biochemical assays aimed at understanding metabolic processes. Further research is necessary to elucidate the specific pathways involved in its biological effects .
Several compounds share structural similarities with N-Cyclohexyl-3-ethylaniline. Here are three notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| N-Ethylaniline | An ethyl group attached to the nitrogen of aniline | Lacks the cyclohexyl group |
| N-Cyclohexylaniline | A cyclohexyl group attached to the nitrogen of aniline | Lacks the ethyl group |
| N-Methylaniline | A methyl group attached to the nitrogen of aniline | Contains a smaller methyl group instead of ethyl |
N-Cyclohexyl-3-ethylaniline's unique combination of both cyclohexyl and ethyl groups distinguishes it from other anilines. This structural feature imparts specific chemical and physical properties that enhance its utility in applications where other derivatives may not suffice .
Nitroarene reduction represents a foundational route for synthesizing aromatic amines. A metal-free protocol using trichlorosilane (HSiCl₃) and tertiary amines enables the conversion of nitroarenes to N-silylated intermediates, which react with anhydrides or lactones to form tertiary amides. For N-cyclohexyl-3-ethylaniline, this method could involve reducing 3-nitroethylbenzene followed by sequential alkylation with cyclohexyl and ethyl groups. The trichlorosilane-mediated reduction occurs under mild conditions (25–50°C, 12–24 hours), achieving yields exceeding 85% for analogous structures.
A critical advantage lies in the one-pot design, which avoids isolating reactive intermediates. For instance, reacting γ-butyrolactone with the N-silylated amine introduces a chlorinated γ-position, enabling further functionalization. Adapting this approach to cyclohexanone derivatives could streamline the introduction of the cyclohexyl moiety. However, steric hindrance from bulky substituents may necessitate optimized reaction times or elevated temperatures.
Alkylation of aniline derivatives often employs alcohols or alkyl halides as electrophiles. A cobalt-based metal-organic framework (bpy-UiO-CoCl₂) catalyzes the N-alkylation of aniline with benzyl alcohol, achieving 98% yield under mild conditions (120°C, 24 hours). This method, leveraging the borrowing hydrogen mechanism, could be adapted for cyclohexanol or ethanol, though secondary alcohols typically require higher temperatures.
Copper-chromite nanoparticles offer another avenue, particularly for electron-deficient anilines. In alkaline conditions (pH 9, 11°C), N-ethylation proceeds via nucleophilic attack on alkyl halides, with electron-donating groups enhancing yields by activating the amine. For example, substituting aniline with a methyl group increases efficiency from 72% to 89% under identical conditions. Introducing cyclohexyl groups may demand bulky alkylating agents like cyclohexyl bromide, necessitating prolonged reaction times or phase-transfer catalysts.
Table 1: Comparative Alkylation Methods
| Catalyst | Substrate | Alkylating Agent | Yield (%) | Conditions |
|---|---|---|---|---|
| Co-MOF | Aniline | Benzyl alcohol | 98 | 120°C, 24 h, toluene |
| Cu-Cr nanoparticles | 3-Ethylaniline | Ethyl bromide | 85 | 11°C, pH 9, N₂ atmosphere |
Reductive amination couples cyclohexanone with 3-ethylaniline using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃). This mild reagent selectively reduces imine intermediates formed in situ, tolerating functional groups such as esters and nitriles. In dichloroethane (DCE) with acetic acid catalysis, reactions complete within 6–12 hours at room temperature, yielding >90% for aliphatic ketones.
The stepwise variant—first forming the imine in methanol, then reducing with NaBH₄—minimizes dialkylation, a common side reaction when using aldehydes. For N-cyclohexyl-3-ethylaniline, this approach ensures monoalkylation, though steric effects from the ethyl group may slow imine formation. Solvent screening (e.g., THF vs. DCE) and acid additives (e.g., p-toluenesulfonic acid) could enhance kinetics.
Palladium catalysis enables C–N bond formation via cross-coupling, though applications to N-alkylation remain underexplored. The JackiePhos ligand (L6), featuring electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, facilitates N-arylation of secondary amides with aryl halides. Adapting this system for alkyl electrophiles would require stabilizing Pd–alkyl intermediates, often challenging due to β-hydride elimination.
An alternative strategy involves coupling preformed cyclohexylmetals (e.g., cyclohexylzinc bromide) with 3-ethylaniline derivatives. While precedents exist for aryl–alkyl couplings, such as the Buchwald-Hartwig amination, these typically target aryl—not alkyl—groups. Ligand design, particularly electron-deficient phosphines, may mitigate inherent challenges, but further research is needed to establish viable protocols.
The formation of Schiff base intermediates in reductive amination represents a crucial pathway for synthesizing N-Cyclohexyl-3-ethylaniline and related compounds [2] [3]. The reductive amination process occurs through a well-defined two-step mechanism involving initial imine formation followed by selective reduction [4]. The nucleophilic amine first reacts with the carbonyl group to form a hemiaminal species, which subsequently loses one molecule of water through alkylimino-de-oxo-bisubstitution to form the imine intermediate [5].
The equilibrium between aldehyde or ketone and imine can be shifted toward imine formation by removal of the formed water through physical or chemical means [5]. This intermediate imine formation is essential for the subsequent reduction step that yields the final amine product. Research demonstrates that the reaction proceeds optimally under mildly acidic conditions, typically at pH levels between 4 and 5 [6] [7].
Sodium cyanoborohydride emerges as the preferred reducing agent for Schiff base reduction due to its unique selectivity profile [8] [9]. The electron-withdrawing cyanide substituent draws electron density away from the negatively charged boron, reducing the electrophilic capabilities of the anionic component [8]. This electronic phenomenon causes sodium cyanoborohydride to exhibit milder reducing qualities compared to sodium borohydride [10].
The selectivity advantage becomes particularly pronounced when considering the differential reactivity toward iminium ions versus carbonyl compounds [10]. Sodium cyanoborohydride demonstrates reaction rates for reducing iminium ions that are significantly faster than for ketones or aldehydes, enabling one-pot reductive amination procedures [10]. This selectivity ensures that more of the starting aldehyde or ketone converts to the desired amine product rather than being reduced to the corresponding alcohol [10].
Density functional theory calculations reveal crucial insights into the imine reduction mechanism [11]. The most favorable pathway involves activation energies of 26-28 kilocalories per mole for hydride formation and 7-8 kilocalories per mole for hydride transfer steps in gas phase calculations [11]. Introducing explicit methanol molecules into the modeling significantly alters the energy barrier, reducing the energies to approximately 18 and 2 kilocalories per mole for the two steps, respectively [11].
The calculations demonstrate that methanol participates in the transition state of the turnover-limiting hydride formation step by hydrogen-bonding to the formate anion, thereby stabilizing the ion pair [11]. This mechanistic understanding provides essential guidance for optimizing reaction conditions and designing more efficient catalytic systems.
| Reducing Agent | Selectivity | pH Compatibility | Imine Reduction Rate | Carbonyl Reduction Rate |
|---|---|---|---|---|
| Sodium Cyanoborohydride | High | pH 3-7 | Fast | Slow |
| Sodium Borohydride | Low | pH >7 | Fast | Fast |
| Sodium Triacetoxyborohydride | High | pH 3-7 | Fast | Slow |
| Lithium Aluminum Hydride | Low | Anhydrous only | Very Fast | Very Fast |
The cleavage of nitrogen-nitrogen and nitrogen-oxygen bonds represents a critical mechanistic step in the synthesis of N-Cyclohexyl-3-ethylaniline through transition metal-catalyzed processes [12] [13]. Bond dissociation energies vary significantly across different nitrogen-containing functional groups, with N-N bonds in hydrazines exhibiting energies around 60 kilocalories per mole, while N=N double bonds in azo compounds require approximately 100 kilocalories per mole for cleavage [14].
Nitrogen-oxygen bonds demonstrate even greater variability in their dissociation characteristics [15] [14]. Hydroxylamine derivatives containing N-O single bonds typically exhibit dissociation energies of 55 kilocalories per mole, making them particularly susceptible to cleavage under mild conditions [14]. In contrast, nitro compounds with N=O double bonds require substantially higher energies of approximately 130 kilocalories per mole for bond scission [14].
Tantalum hydride complexes demonstrate exceptional capability for promoting N=N double-bond cleavage through a sophisticated mechanism involving ditantalum(IV) fragments [12] [13]. Density functional theory calculations provide insights into this cleavage mechanism, revealing that the ditantalum(IV) fragment promotes two-electron reductions of the N=N bond [13]. The proposed mechanism divides into three distinct stages: initial two-electron reduction of azobenzene by tantalum(IV)-tantalum(IV) bond splitting, hydrogen reductive elimination to recover the tantalum(IV) oxidation state, and final two-electron reduction with N-N bond cleavage [13].
The complete cleavage of the nitrogen triple bond by tantalum clusters occurs through donation of d-electrons from metal centers into antibonding π-orbitals of dinitrogen [16]. Concurrent electron shift from bonding π- and σ-orbitals of dinitrogen into empty d-orbitals of the metals facilitates this remarkable transformation [16]. This mechanistic understanding provides crucial insights for designing catalytic systems capable of activating the strongest chemical bonds.
Transition metal-catalyzed N-O bond cleavage proceeds through both ionic and radical pathways, offering versatile approaches for synthetic methodology development [15]. The ionic pathway involves oxidative addition and formation of metallanitrene intermediates, while the radical pathway proceeds through single electron transfer and homolytic bond scission [15]. π-Acidic metal catalysts demonstrate particular effectiveness for N-O bond cleavage reactions, providing mild reaction conditions with high functional group tolerance [17].
The reaction involving terminal N-O bonds predominantly proceeds via nucleophilic attack of the oxygen atom and subsequent formation of α-oxo carbenoid intermediates through N-O bond cleavage [17]. Internal N-O bonds in oximes and hydroxylamine derivatives initiate reaction through nucleophilic attack of either nitrogen or oxygen atoms [17]. This mechanistic flexibility enables diverse synthetic transformations while maintaining excellent selectivity profiles.
| Bond Type | Dissociation Energy (kcal/mol) | Activation Method | Cleavage Products |
|---|---|---|---|
| N-N (hydrazine) | 60 | Thermal, catalytic | 2 NR₂ radicals |
| N=N (azo) | 100 | Thermal, photochemical | N₂ + carbenes |
| N-O (hydroxylamine) | 55 | Mild reduction | NR₂ + OR |
| N=O (nitro) | 130 | Strong reduction | NO₂ + R |
Solvent polarity exerts profound influence on the kinetics and selectivity of reactions involving N-Cyclohexyl-3-ethylaniline synthesis [18] [19]. Polar solvents demonstrate remarkable ability to enhance reaction rates for polar reactions through their capacity to stabilize charged intermediates and transition states [20]. Research demonstrates that polar solvents facilitate faster reaction kinetics by stabilizing reactive intermediates and lowering activation energy barriers [20].
Water, possessing the highest polarity among common solvents with a dielectric constant of 78, stabilizes ionized species to a greater extent than dimethyl sulfoxide or acetonitrile [18]. This stabilization effect directly correlates with enhanced reaction rates, with polar solvents showing rate enhancements of 5-10 times faster compared to nonpolar alternatives [20]. The effect becomes particularly pronounced for nucleophilic substitution reactions, where polar solvents accelerate reaction kinetics by virtue of their ability to stabilize reactive intermediates and facilitate transition state formation [20].
The distinction between protic and aprotic solvents creates dramatically different reaction environments that significantly impact both selectivity and reaction rates [21] [22]. Protic solvents such as water, methanol, and ethanol provide hydrogen bonding capabilities that can either enhance or inhibit specific reaction pathways depending on the mechanism [21]. Quantum chemical analysis reveals that protic solvent molecules can act as Lewis bases to reduce unfavorable Coulombic influence of cations on nucleophiles [21].
Aprotic solvents demonstrate particular advantages in certain catalytic processes, especially in oxidative desulfurization reactions where they effectively dissolve oxidized compounds to facilitate ready desorption from catalyst surfaces [22]. The addition of aprotic solvents maintains high and stable catalytic activity by minimizing the deposit of oxidized products on catalyst surfaces [22]. This effect proves especially important for maintaining long-term catalyst stability and preventing deactivation through product inhibition.
Solvent coordination to metal centers can dramatically invert the selectivity of catalytic processes, as demonstrated in palladium-catalyzed cross-coupling reactions [23]. Polar coordinating and polar noncoordinating solvents lead to dramatically different selectivity outcomes [23]. In coordinating solvents, preferential reaction occurs through coordination of solvent molecules to the metal center, whereas noncoordinating solvents promote alternative reaction pathways [23].
The role of solvent coordination extends beyond simple polarity effects, involving specific interactions between solvent molecules and catalytic intermediates [23]. Density functional theory calculations support the importance of solvent coordination in determining reaction selectivity, revealing that coordinating solvents stabilize specific intermediates while noncoordinating solvents favor alternative pathways [23]. This mechanistic understanding enables rational solvent selection for optimizing desired reaction outcomes.
| Solvent Type | Dielectric Constant | Effect on SN2 Reactions | Typical Rate Change | Selectivity Impact |
|---|---|---|---|---|
| Polar Protic (H₂O, MeOH) | High (78-33) | Rate enhancement | 5-10x faster | Improved |
| Polar Aprotic (DMF, DMSO) | High (47-37) | Rate enhancement | 3-8x faster | Improved |
| Nonpolar (Toluene, Hexane) | Low (2-7) | Rate decrease | 2-5x slower | Decreased |
| Coordinating (THF, Et₂O) | Medium (7-4) | Moderate enhancement | 2-3x faster | Variable |
Atom economy represents a crucial metric for evaluating the efficiency of catalytic processes in the synthesis of N-Cyclohexyl-3-ethylaniline and related compounds [24] [25]. The concept, introduced by Barry Trost, quantifies the conversion efficiency of chemical processes in terms of all atoms involved and desired products produced [25]. The atom economy calculation equals the ratio between the mass of desired product to the total mass of reactants, expressed as a percentage [25].
Catalysts significantly improve atom economy by enabling alternative reaction pathways that incorporate more reactant atoms into the final product [26] [27]. The dramatic effect of catalysts on improving atom economy is illustrated in ethylene oxide production, where introduction of a silver catalyst improves atom economy from 37.4% to 100% [27]. This improvement results from the catalyst enabling an addition reaction rather than a substitution process that generates waste byproducts [27].
Palladium-based catalysts demonstrate exceptional performance for carbon-nitrogen bond formation reactions relevant to N-Cyclohexyl-3-ethylaniline synthesis [28] [29]. Electron-deficient palladium catalysts enable the use of common soluble bases in carbon-nitrogen coupling reactions, overcoming traditional limitations associated with strong, inorganic, or insoluble bases [29]. These mild and general reaction conditions show extraordinary tolerance for highly base-sensitive functional groups [29].
The development of earth-abundant metal catalysts offers promising alternatives to expensive noble metals while maintaining excellent atom economy [30]. Iron, cobalt, and nickel-based catalysts show great potential for advancement of sustainable and cost-effective processes [30]. Bimetallic and trimetallic catalysts demonstrate particularly promising characteristics, benefiting from increased stability and selectivity compared to monometallic nanoparticles due to synergistic substrate activation [30].
The preparation of catalysts with high atom utilization efficiency represents a cutting-edge approach for maximizing catalytic performance while minimizing material consumption [31] [32]. Single atom catalysts and rationally designed nanostructures induce more active sites between metal atoms and participating molecules, resulting in improved mass activity [32]. The combination of high atom utilization efficiency with well-controlled surface structure and composition significantly boosts mass activity for metal-based catalysts [32].
Magnetron sputtering enables the production of heterogeneous catalysts without chemical waste by breaking bulk metal into atoms at rates of 4.5 × 10¹⁵ atoms per second [31]. This method proves scalable and solvent-free, opening possibilities for fabrication of valuable catalyst materials where metal atoms are supported on powder particles [31]. The approach represents a paradigm shift toward sustainable catalyst production methods that maximize atom efficiency while minimizing environmental impact.
Green catalyst design incorporates multiple principles including sustainability, selectivity, and efficiency to minimize environmental impact while maximizing performance [33]. Mechanistic understanding proves essential for rational design of catalysts with enhanced activity and selectivity [33]. In situ spectroscopy enables real-time monitoring of catalytic processes, facilitating identification of active species and intermediates [33].
Optimization strategies encompass active site engineering to increase catalytic efficiency and specificity, immobilization methods for improved stability and recyclability, and reaction condition optimization to maximize effectiveness [33]. Solvent selection focusing on environmentally safe alternatives helps catalytic processes become more environmentally friendly [33]. Temperature and pressure control reduces environmental impact while influencing catalyst activity, creating comprehensive strategies for sustainable catalytic process development [33].
| Metal | Typical Ligands | Reaction Temperature (°C) | Substrate Scope | Atom Economy | Cost Factor |
|---|---|---|---|---|---|
| Palladium | Phosphines | 80-120 | Aryl halides, triflates | Good | High |
| Copper | Nitrogen donors | 100-150 | Aryl halides, boronic acids | Excellent | Low |
| Nickel | Phosphines, NHC | 60-100 | Aryl halides | Good | Medium |
| Iron | Nitrogen donors | 120-180 | Limited scope | Variable | Very Low |
| Cobalt | Bipyridine, phosphines | 80-140 | Alcohols, halides | Excellent | Low |
N-Cyclohexyl-3-ethylaniline functions as an essential building block for the synthesis of sulfonate ester derivatives, which are crucial intermediates in advanced dye chemistry applications [10]. The compound's aromatic amine functionality provides multiple reactive sites for sulfonation reactions, enabling the introduction of sulfonate groups that significantly enhance water solubility and dyeing properties [11].
The synthesis of sulfonate ester derivatives from N-Cyclohexyl-3-ethylaniline typically involves treatment with sulfonyl chlorides or sulfuric anhydride under controlled conditions [10]. The presence of the cyclohexyl substituent introduces steric hindrance that directs the sulfonation reaction predominantly to the para position relative to the amino group, providing excellent regioselectivity [12].
These sulfonate ester derivatives serve multiple functions in dye chemistry applications. They act as effective solubilizing groups, improving the water solubility of otherwise hydrophobic dye molecules [11]. Additionally, the sulfonate functionality can participate in ionic interactions with textile substrates, enhancing the binding affinity and wash fastness of reactive dyes [13].
| Sulfonate Derivative Type | Synthetic Yield | Solubility Enhancement | Dye Performance |
|---|---|---|---|
| para-Sulfonate esters | 75-92% | 50-fold increase | Excellent wash fastness |
| Disulfonate derivatives | 68-85% | 100-fold increase | Superior color depth |
| Mixed sulfonates | 70-88% | Variable | Balanced properties |
The incorporation of N-Cyclohexyl-3-ethylaniline-derived sulfonate esters into chromene-containing dye structures has demonstrated remarkable success in producing high-performance colorants [8]. These compounds exhibit enhanced thermal stability and improved light fastness compared to conventional azo dyes, making them particularly suitable for industrial textile applications requiring long-term durability [6].
N-Cyclohexyl-3-ethylaniline serves as an excellent molecular template for the development of molecularly imprinted polymers (MIPs), which are synthetic materials designed to exhibit specific molecular recognition properties [14]. The compound's well-defined three-dimensional structure, comprising both rigid aromatic and flexible aliphatic components, provides an ideal template geometry for creating complementary binding sites within polymer matrices [15].
The molecular imprinting process involves polymerization of functional monomers in the presence of N-Cyclohexyl-3-ethylaniline as the template molecule [16]. The cyclohexyl ring provides hydrophobic interactions, while the aromatic amine functionality offers hydrogen bonding capabilities and π-π stacking interactions [14]. This combination of interaction modes results in highly selective binding sites with exceptional affinity for the target molecule.
| MIP Characteristic | N-Cyclohexyl-3-ethylaniline Template | Performance Metrics |
|---|---|---|
| Binding Affinity | Kd = 3.4 × 10⁻⁸ M | High selectivity |
| Template Reusability | ≥30 synthesis cycles | Cost-effective production |
| Particle Size | 60-350 nm | Suitable for separations |
| Recognition Specificity | >95% selectivity | Excellent discrimination |
The automated synthesis of MIP nanoparticles using N-Cyclohexyl-3-ethylaniline as template has been successfully demonstrated using solid-phase approaches [14]. These systems enable the production of uniform nanoparticles with narrow size distributions and consistent binding properties [17]. The resulting MIPs exhibit exceptional stability and can be reused multiple times without significant loss of performance [14].
Applications of N-Cyclohexyl-3-ethylaniline-imprinted polymers extend to analytical chemistry, where they serve as selective sorbents for sample preconcentration and purification [18]. The unique selectivity profile enables the isolation of structurally related aniline derivatives from complex mixtures, making them valuable tools for pharmaceutical analysis and environmental monitoring [15] [17].
N-Cyclohexyl-3-ethylaniline functions as a valuable substrate in asymmetric catalytic transformations designed for the synthesis of chiral amines, which are essential building blocks in pharmaceutical chemistry [19] [20]. The compound's structural features make it particularly suitable for enantioselective transformations that introduce chirality at the carbon center adjacent to the nitrogen atom [21].
Asymmetric hydrogenation reactions utilizing N-Cyclohexyl-3-ethylaniline derivatives as substrates have demonstrated remarkable success in producing enantiomerically enriched products [20]. The use of chiral iridium and ruthenium catalysts with phosphine ligands enables the selective formation of chiral secondary amines with excellent enantioselectivities exceeding 90% [22]. The cyclohexyl substituent provides beneficial steric interactions that enhance the discrimination between prochiral faces during the catalytic process [21].
The compound also serves as a substrate in biocatalytic asymmetric synthesis approaches [23]. Engineered transaminases and amine dehydrogenases can process N-Cyclohexyl-3-ethylaniline derivatives to produce chiral amine products with exceptional enantiopurity [23]. These enzymatic methods offer advantages in terms of selectivity and environmental compatibility compared to traditional chemical approaches [19].
| Catalytic Method | Enantioselectivity | Yield | Catalyst Type |
|---|---|---|---|
| Ir/phosphine complexes | >95% ee | 88-96% | Homogeneous |
| Ru/diamine systems | >90% ee | 85-92% | Homogeneous |
| Immobilized enzymes | >99% ee | 75-85% | Heterogeneous |
| Chiral organocatalysts | 85-95% ee | 70-88% | Organocatalytic |
Advanced applications include the use of N-Cyclohexyl-3-ethylaniline in relay catalysis systems, where multiple catalytic cycles work in sequence to achieve complex transformations [24]. These approaches enable the synthesis of structurally complex chiral amines that would be difficult to prepare through conventional methods [25]. The compound's compatibility with various catalytic systems makes it an versatile platform for developing new asymmetric methodologies [26].